L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)-
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Overview
Description
L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)- is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core L-Alanine structure, followed by the addition of the hydroxy, methoxyphenyl, and aminobutyryl groups through a series of reactions such as esterification, amidation, and dehydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. This would include maintaining optimal temperatures, pressures, and pH levels to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a more highly oxidized derivative, while reduction could yield a more saturated compound.
Scientific Research Applications
L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)- has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study enzyme interactions and metabolic pathways.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific proteins or pathways.
Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, ®-
- L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)-lactone
Uniqueness
The uniqueness of L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)- lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
87105-09-7 |
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Molecular Formula |
C22H29N3O6 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
9-[2-(4-methoxyphenyl)ethyl]-3-methyl-6-methylidene-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C22H29N3O6/c1-12(2)18-21(28)25-17(11-8-15-6-9-16(30-5)10-7-15)20(27)23-13(3)19(26)24-14(4)22(29)31-18/h6-7,9-10,12,14,17-18H,3,8,11H2,1-2,4-5H3,(H,23,27)(H,24,26)(H,25,28) |
InChI Key |
YSONUVGWOCXRPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCC2=CC=C(C=C2)OC)C(C)C |
Origin of Product |
United States |
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